Cas no 11138-11-7 (Barrium ferrite)

バリウムフェライト(BaFe12O19)は、六方晶系の磁性セラミックス材料であり、高い保磁力と優れた耐腐食性を特徴とする永久磁石材料です。化学的に安定しており、高温環境下でも磁気特性の劣化が少ないため、自動車部品や電子デバイスなどの過酷な条件で使用されるアプリケーションに適しています。また、コバルトなどの希少金属を含まないため、コスト効率に優れ、環境負荷も低減できます。高周波領域での低損失特性を活かし、マイクロ波デバイスや高周波用磁性材料としても応用可能です。

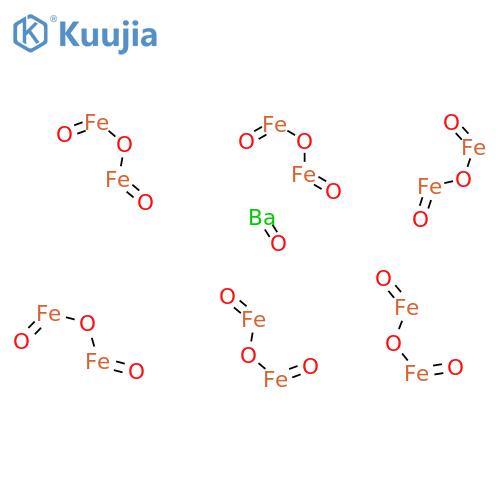

Barrium ferrite structure

商品名:Barrium ferrite

CAS番号:11138-11-7

MF:BaFe12O19

メガワット:1111.45561313629

MDL:MFCD00075637

CID:86484

Barrium ferrite 化学的及び物理的性質

名前と識別子

-

- Barrium ferrite

- Barium ferrite

- BARIUM DODECAIRON NONADECAOXIDE

- barium(+2) cation

- dodecaferric

- oxygen(-2) anion

- BARIUM IRON OXIDE

- BARIUM FERRITE, powder

- Barrium ferrite, powder

- BARIUM FERRITE, -325 MESH

-

- MDL: MFCD00075637

- インチ: 1S/Ba.12Fe.19O

- InChIKey: AJCDFVKYMIUXCR-UHFFFAOYSA-N

- ほほえんだ: O([Fe]=O)[Fe]=O.O([Fe]=O)[Fe]=O.O([Fe]=O)[Fe]=O.O([Fe]=O)[Fe]=O.O([Fe]=O)[Fe]=O.O([Fe]=O)[Fe]=O.O=[Ba]

計算された属性

- せいみつぶんしりょう: 1113.027924

- どういたいしつりょう: 1113.027924

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 19

- 重原子数: 32

- 回転可能化学結合数: 12

- 複雑さ: 0

- 共有結合ユニット数: 7

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 19

じっけんとくせい

- 色と性状: 微粉末

- 密度みつど: 5,28 g/cm3

- ゆうかいてん: >1315℃

- ふってん: Not available

- フラッシュポイント: Not available

- PSA: 277.29000

- LogP: -1.98480

- じょうきあつ: Not available

- ようかいせい: 使用できません

Barrium ferrite セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 1564 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/22

- セキュリティの説明: 28

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:6.1

- TSCA:Yes

- リスク用語:20/22

Barrium ferrite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB255637-100g |

Barium dodecairon nonadecaoxide; . |

11138-11-7 | 100g |

€319.00 | 2025-02-20 | ||

| abcr | AB255637-5 g |

Barium dodecairon nonadecaoxide |

11138-11-7 | 5g |

€48.50 | 2021-09-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87688-1kg |

Barium dodecairon nonadecaoxide |

11138-11-7 | 1kg |

¥1343.00 | 2023-02-26 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87688-50g |

Barium dodecairon nonadecaoxide |

11138-11-7 | 50g |

¥732.00 | 2023-02-26 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87688-250g |

Barium dodecairon nonadecaoxide |

11138-11-7 | 250g |

¥1278.00 | 2023-02-26 | ||

| abcr | AB255637-25g |

Barium dodecairon nonadecaoxide; . |

11138-11-7 | 25g |

€107.20 | 2025-02-20 | ||

| abcr | AB255637-100 g |

Barium dodecairon nonadecaoxide; . |

11138-11-7 | 100 g |

€301.00 | 2023-07-20 | ||

| abcr | AB255637-25 g |

Barium dodecairon nonadecaoxide; . |

11138-11-7 | 25 g |

€103.00 | 2023-07-20 | ||

| Aaron | AR008307-10g |

Barium Dodecairon Nonadecaoxide |

11138-11-7 | 10097% | 10g |

$38.00 | 2025-02-12 | |

| Aaron | AR008307-250g |

Barium Dodecairon Nonadecaoxide |

11138-11-7 | 10097% | 250g |

$435.00 | 2025-02-12 |

Barrium ferrite 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

11138-11-7 (Barrium ferrite) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:11138-11-7)Barrium ferrite

清らかである:99%

はかる:100g

価格 ($):185.0